molecular formula C9H4O4 B1618869 Isochroman-1,3,4-trione CAS No. 6328-17-2

Isochroman-1,3,4-trione

Cat. No. B1618869
CAS RN: 6328-17-2
M. Wt: 176.12 g/mol
InChI Key: AOLRWAIABWHYDS-UHFFFAOYSA-N
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Description

Isochroman-1,3,4-trione, also known as 1H-Isochromene-1,3,4-trione, is a chemical compound with the molecular formula C9H4O4 . It has an average mass of 176.126 Da and a monoisotopic mass of 176.010956 Da .


Synthesis Analysis

The synthesis of Isochroman-1,3,4-trione involves several steps. One method involves a nucleophilic substitution of alkyl fluorides in intramolecular reactions with O- and N-nucleophiles . The use of [bis(trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst enables a convenient oxidation of isochromans . A further reaction with Grignard reagents or amides affords the corresponding isochroman derivatives .


Molecular Structure Analysis

The molecular structure of Isochroman-1,3,4-trione is complex and contains several functional groups . The structure can be viewed in 3D for a more detailed analysis .


Chemical Reactions Analysis

Isochroman-1,3,4-trione undergoes several chemical reactions. For instance, it can undergo a nucleophilic substitution of alkyl fluorides in intramolecular reactions with O- and N-nucleophiles . It can also react with Grignard reagents or amides to form corresponding isochroman derivatives .


Physical And Chemical Properties Analysis

Isochroman-1,3,4-trione has a molecular formula of C9H4O4 and an average mass of 176.126 Da . More detailed physical and chemical properties may be available in specialized chemical databases .

Safety and Hazards

While specific safety and hazard information for Isochroman-1,3,4-trione was not found, general precautions should be taken while handling it, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for the study and application of Isochroman-1,3,4-trione could involve further exploration of its synthesis methods, chemical reactions, and potential applications. It could also involve studying its mechanism of action and further analyzing its physical and chemical properties . More research is needed to fully understand its potential uses and benefits.

properties

IUPAC Name

isochromene-1,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4O4/c10-7-5-3-1-2-4-6(5)8(11)13-9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLRWAIABWHYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286060
Record name 1H-2-Benzopyran-1,3,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman-1,3,4-trione

CAS RN

6328-17-2
Record name Phthalonic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalonic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-2-Benzopyran-1,3,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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